molecular formula C9H6BrNO3 B1412564 Methyl 2-bromo-5-cyano-4-hydroxybenzoate CAS No. 1807079-69-1

Methyl 2-bromo-5-cyano-4-hydroxybenzoate

Cat. No.: B1412564
CAS No.: 1807079-69-1
M. Wt: 256.05 g/mol
InChI Key: YKYZOWBFCISEQK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and hydroxy functional groups. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyano-4-hydroxybenzoate typically involves the bromination of methyl 4-hydroxybenzoate followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with carbonyl groups replacing the hydroxy group.

    Reduction: Products with amine groups replacing the cyano group.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups can participate in various binding interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-5-hydroxybenzoate
  • Methyl 2-bromo-4-cyano-5-hydroxybenzoate
  • Methyl 4-bromo-5-cyano-2-hydroxybenzoate

Uniqueness

Methyl 2-bromo-5-cyano-4-hydroxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYZOWBFCISEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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